molecular formula C8H14O3 B101883 2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS No. 19070-63-4

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran

Cat. No. B101883
CAS RN: 19070-63-4
M. Wt: 158.19 g/mol
InChI Key: BTBGDFGJZOTWNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 3 aliphatic ethers, 1 Oxirane, and 1 Oxolane .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 255.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 83.8±17.7 °C . The index of refraction is 1.467, and it has a molar refractivity of 40.0±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . The polar surface area is 31 Å2, and the polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 41.6±3.0 dyne/cm, and the molar volume is 144.0±3.0 cm3 .

Scientific Research Applications

Bio-Based Epoxy Resins

2-[(oxiran-2-ylmethoxy)methyl]oxolane: is being explored as a component in bio-based epoxy resins. These resins are sought after for their good mechanical strength, chemical resistance, and adhesion to various substrates . The move towards bio-based alternatives is driven by the health concerns associated with bisphenol A (BPA)-based epoxies. Furan-based epoxies, such as 2-[(oxiran-2-ylmethoxy)methyl]oxolane , are promising due to their potential for sustainability and reduced eco-toxicity .

Adhesive Applications

The compound has shown great promise in adhesive applications, particularly when used as an adhesive for carbon fiber-reinforced thermosetting plastics (CFRP) . Its ability to outperform traditional systems in terms of adhesive strength makes it a valuable asset in industries requiring high-performance adhesives .

Reactive Diluents

In the realm of polymer science, 2-[(oxiran-2-ylmethoxy)methyl]oxolane serves as an efficient, fully bio-based reactive diluent for epoxy thermosets . This application is significant as it offers a renewable alternative to petroleum-based counterparts, contributing to the development of environmentally friendly materials .

Viscosity Reduction

The compound is utilized to reduce the viscosity of epoxy resins, facilitating easier processing and application. This is particularly beneficial in the manufacturing of composites where a lower viscosity can improve the impregnation of fibers .

Sustainable Material Development

Research indicates that 2-[(oxiran-2-ylmethoxy)methyl]oxolane can be part of a strategy to develop sustainable materials. By replacing non-renewable resources with bio-based alternatives, it contributes to the creation of high-performance polymers with a lower environmental impact .

Corrosion Resistance

Due to its structural properties, this compound is being studied for use in coatings that require high corrosion resistance. This application is crucial in protecting metal surfaces in harsh chemical environments .

Moisture Barrier Properties

The moisture barrier properties of furan-based epoxy resins, including those made with 2-[(oxiran-2-ylmethoxy)methyl]oxolane , are being explored. This could lead to applications in packaging and protective coatings where moisture resistance is essential .

Thermal and Mechanical Property Enhancement

The incorporation of 2-[(oxiran-2-ylmethoxy)methyl]oxolane into polymers has been shown to affect their thermal and mechanical properties. This allows for the tailoring of materials to meet specific technical requirements, such as in the aerospace and automotive industries .

properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBGDFGJZOTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940634
Record name 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran

CAS RN

19070-63-4
Record name Tetrahydro-2-[(2-oxiranylmethoxy)methyl]furan
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Record name 2-((2,3-Epoxypropoxy)methyl)tetrahydrofuran
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Record name 19070-63-4
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Record name 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane
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Record name 2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran
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